molecular formula C15H12N2O5 B5522906 3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid

3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid

Cat. No.: B5522906
M. Wt: 300.27 g/mol
InChI Key: SFEZYRYSUPDEJL-UHFFFAOYSA-N
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Description

3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a nitro group and a methyl group attached to the benzene ring, along with an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid typically involves the nitration of 3-methylbenzoic acid followed by amide formation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Nitration: Using industrial nitration equipment to handle larger quantities of 3-methylbenzoic acid and nitric acid.

    Efficient Coupling: Employing automated systems for the coupling reaction to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 3-[(2-methyl-3-aminobenzoyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-nitrobenzoic acid: Similar structure but lacks the amide linkage.

    2-amino-3-methylbenzoic acid: Contains an amino group instead of a nitro group.

Uniqueness

3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both a nitro group and an amide linkage, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-12(6-3-7-13(9)17(21)22)14(18)16-11-5-2-4-10(8-11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEZYRYSUPDEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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